molecular formula C13H10N2O3 B2453959 3a,8b-Dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carbonitrile CAS No. 57310-24-4

3a,8b-Dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carbonitrile

Cat. No. B2453959
CAS RN: 57310-24-4
M. Wt: 242.234
InChI Key: JOZUSGLYPYFKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3a,8b-Dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C13H10N2O3 and its molecular weight is 242.234. The purity is usually 95%.
BenchChem offers high-quality 3a,8b-Dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3a,8b-Dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • A study by Crooks, Desimone, and Ramundo (1982) explored the synthesis of 2,3,3a,8a-tetrahydroindeno[2,1-b]pyrrole derivatives, a related chemical structure. This research laid the groundwork for creating a variety of substituted derivatives, which are valuable for further chemical exploration and application (Crooks, Desimone, & Ramundo, 1982).

Antitumor Properties

  • Liu et al. (2006) synthesized derivatives based on a similar chromophore precursor. Their research evaluated these derivatives for cytotoxicity against certain cell lines, indicating potential antitumor applications (Liu et al., 2006).

Formation of Functionalized Tricyclic Frameworks

  • Yavari and Seyfi (2012) studied the formation of functionalized tricyclic frameworks containing an azocine moiety, using derivatives similar to the subject compound. This highlights its use in creating complex chemical structures with potential pharmaceutical applications (Yavari & Seyfi, 2012).

Spectroscopic Analysis

  • Cetina et al. (2010) conducted a spectroscopic analysis of pyridine derivatives, which share a similar structural motif. This kind of research is critical for understanding the optical properties of these compounds, which can be applied in materials science and sensor technology (Cetina, Tranfić, Sviben, & Jukić, 2010).

Corrosion Inhibition

  • Sudheer and Quraishi (2015) investigated the corrosion inhibition effect of pyridine derivatives on copper, suggesting potential industrial applications in protecting metals from corrosion (Sudheer & Quraishi, 2015).

Anti-Microbial Activity

  • Khidre, Abu-Hashem, and El-Shazly (2011) synthesized and evaluated the anti-microbial activities of certain pyridine-3-carbonitrile derivatives. This implies the potential of the subject compound or its derivatives in pharmaceutical applications, particularly in developing new antimicrobial agents (Khidre, Abu-Hashem, & El-Shazly, 2011).

properties

IUPAC Name

3a,8b-dihydroxy-2-methyl-4-oxo-1H-indeno[1,2-b]pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-7-10(6-14)12(17)11(16)8-4-2-3-5-9(8)13(12,18)15-7/h2-5,15,17-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZUSGLYPYFKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(C(=O)C3=CC=CC=C3C2(N1)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813661
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3a,8b-Dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carbonitrile

CAS RN

57310-24-4
Record name 3a,8b-dihydroxy-2-methyl-4-oxo-1H,3aH,4H,8bH-indeno[1,2-b]pyrrole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.